molecular formula C10H16N4O2 B12884596 1-Ethyl-3-methyl-4-propanamido-1H-pyrazole-5-carboxamide CAS No. 89257-70-5

1-Ethyl-3-methyl-4-propanamido-1H-pyrazole-5-carboxamide

Katalognummer: B12884596
CAS-Nummer: 89257-70-5
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: VACPBWIVZRCRQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-3-methyl-4-propanamido-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-methyl-4-propanamido-1H-pyrazole-5-carboxamide typically involves the reaction of ethyl 3-methyl-1H-pyrazole-5-carboxylate with propanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethyl-3-methyl-4-propanamido-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-methyl-4-propanamido-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of agrochemicals, such as fungicides and insecticides

Wirkmechanismus

The mechanism of action of 1-Ethyl-3-methyl-4-propanamido-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
  • 1H-Pyrazole-1-carboxamidine

Uniqueness

1-Ethyl-3-methyl-4-propanamido-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications. For example, its propanamido group can provide additional hydrogen bonding interactions, enhancing its binding affinity to molecular targets .

Eigenschaften

CAS-Nummer

89257-70-5

Molekularformel

C10H16N4O2

Molekulargewicht

224.26 g/mol

IUPAC-Name

2-ethyl-5-methyl-4-(propanoylamino)pyrazole-3-carboxamide

InChI

InChI=1S/C10H16N4O2/c1-4-7(15)12-8-6(3)13-14(5-2)9(8)10(11)16/h4-5H2,1-3H3,(H2,11,16)(H,12,15)

InChI-Schlüssel

VACPBWIVZRCRQF-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=C(N(N=C1C)CC)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.